2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid
Overview
Description
“2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid” is a compound that has gained attention due to its potential biological properties and applications in various fields of research and industry. It is also known as N-acetyl-6-methoxytryptophan .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H16N2O4 . The molecular weight is 276.29 .Scientific Research Applications
Chemical Synthesis and Heterocyclic Systems
2-Acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid serves as an important intermediate in the synthesis of various heterocyclic systems, which are crucial in the development of new pharmaceutical compounds. These heterocyclic systems have diverse applications, ranging from medicinal chemistry to industrial processes. The method of preparation and chemical reactivity of related compounds, like 2-cyano-N-(2-hydroxyethyl) acetamide, highlights the utility of such intermediates in creating novel and synthetically useful heterocyclic compounds (Gouda et al., 2015).
Pharmacological Activities
Compounds structurally related to this compound, such as inosine pranobex, have shown diverse pharmacological activities, including antiviral and antitumor effects. These activities are largely attributed to the compound's immunomodulating effect. Inosine pranobex, for instance, has shown beneficial clinical effects in treating various diseases and infections, highlighting the potential of related compounds in therapeutic applications (Campoli-Richards et al., 1986).
Antioxidant Properties and Therapeutic Applications
Phenolic compounds like syringic acid, which share some structural similarities with this compound, have been recognized for their wide range of therapeutic applications. These include antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. The presence of methoxy groups on the aromatic ring significantly contributes to their strong antioxidant activity, suggesting that similar structural features in this compound could confer beneficial effects for human health (Srinivasulu et al., 2018).
Biomarkers of Non-Infection Diseases
Indolic structure metabolites, including those derived from the aromatic amino acid tryptophan, have been increasingly studied for their role as potential biomarkers in non-infection diseases. Given the structural relationship, compounds like this compound may also be relevant in this context, offering insights into the metabolic pathways and their association with various diseases (Beloborodova et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-acetamido-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-6-10(20-2)3-4-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMKEFNVSOYDFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC(=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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